(3-Iodophenyl)methanesulfonamide
Description
(3-Iodophenyl)methanesulfonamide (CAS: 180530-10-3) is a sulfonamide derivative with the molecular formula C₇H₈INO₂S and a molecular weight of 297.11 g/mol . Its structure comprises a methanesulfonamide group (-SO₂NH₂) attached to a 3-iodophenyl ring. The iodine atom at the meta position introduces steric bulk and electron-withdrawing effects, influencing the compound’s reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C7H8INO2S |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
(3-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) |
InChI Key |
HYINMJZOTICHSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Impact :
- Steric effects : The larger iodine atom may hinder interactions with biological targets compared to smaller substituents like -CH₃ or -Cl .
- Positional isomerism : DFT studies on N-(2-Methylphenyl)- and N-(3-Methylphenyl)methanesulfonamide reveal that substituent position significantly affects molecular conformation and vibrational transitions. For example, the meta-methyl derivative exhibits distinct NMR chemical shifts (δH: ~2.3 ppm for CH₃) compared to the ortho isomer, suggesting altered electron distribution .
Key Findings :
- Methylsulfonamide vs. Acetamido : Methylsulfonamide derivatives (e.g., Compound 30 ) exhibit superior pharmacokinetics (e.g., longer half-life) compared to acetamido analogs (Compound 29), likely due to enhanced metabolic stability from the sulfonamide group.
- Halogen effects : Chloro derivatives (e.g., N-(3-Chloro-4-methylphenyl)methanesulfonamide) are more reactive in nucleophilic substitutions than iodo analogs due to chlorine’s smaller size and higher electronegativity .
Spectroscopic and Conformational Comparisons
Table 3: NMR and Vibrational Spectroscopy Data
Insights :
- The absence of methyl groups in this compound simplifies its ¹H NMR spectrum compared to N-methylated analogs (e.g., N,N-dimethyl methanesulfonamide ).
- Vibrational modes for sulfonamides are dominated by SO₂ symmetric/asymmetric stretches (~1130–1350 cm⁻¹), which are minimally affected by aryl substituents but sensitive to N-alkylation .
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